molecular formula C9H10N2O3 B8521550 2-Acetamido-6-methylisonicotinic acid

2-Acetamido-6-methylisonicotinic acid

Cat. No. B8521550
M. Wt: 194.19 g/mol
InChI Key: DGFMTBWWIORIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-6-methylisonicotinic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-6-methylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-6-methylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetamido-6-methylisonicotinic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-5-3-7(9(13)14)4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

DGFMTBWWIORIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-acetamido-6-methylisonicotinate (1.99 g, 9.56 mmol, Step-1), 0.5M aqueous sodium hydroxide solution (20 mL, 10.0 mmol) and tetrahydrofuran (64 mL) is stirred at room temperature for 2.5 hours. The mixture is acidified by 2M hydrochloric acid and the organic solvent is removed by evaporation. The precipitate is collected by filtration and washed with diisopropyl ether to give 0.81 g (44% yield) of the title compound as a slight yellow solid.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.